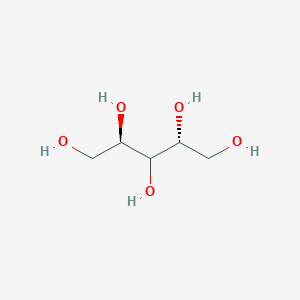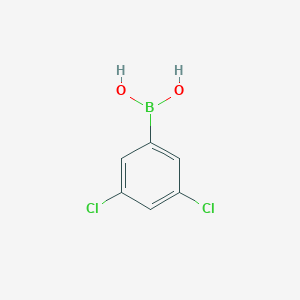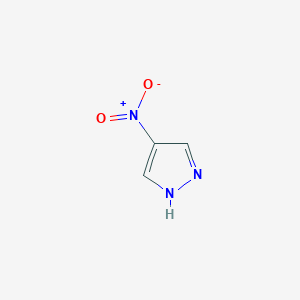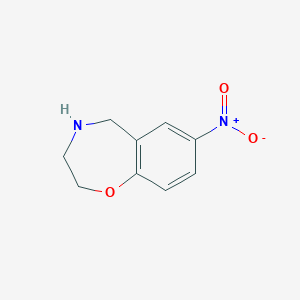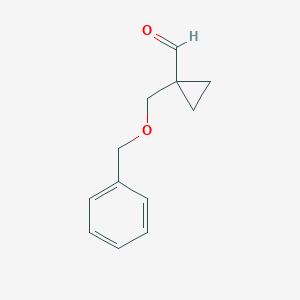![molecular formula C19H26O5 B043094 (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 866394-48-1](/img/structure/B43094.png)
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol, also known as AS1842856, is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator gp130. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol exerts its effects by inhibiting the protein-protein interaction between STAT3 and its upstream activator gp130. This interaction is crucial for the activation of the STAT3 signaling pathway, which plays a key role in cell growth, survival, and inflammation. By blocking this interaction, this compound effectively inhibits the downstream effects of the STAT3 pathway, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the growth and survival of cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to use in some experiments. In addition, it has not been extensively tested in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of (7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol. One potential application is in the treatment of cancer. This compound has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo. In addition, this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound in these diseases. Finally, this compound may have potential as a tool compound for the study of the STAT3 signaling pathway and its role in disease.
Synthesis Methods
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol was first synthesized by the pharmaceutical company Astellas Pharma Inc. using a multi-step synthesis method. The synthesis involved the reaction of 2-(3,4-dimethoxyphenyl)ethanol with 3-chloroprop-1-ene in the presence of a strong base to form the corresponding propenyl ether. The spirocyclic ring was then formed through a Diels-Alder reaction between the propenyl ether and 1,3-cyclohexadiene. The final compound was obtained through a series of deprotection and purification steps.
Scientific Research Applications
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and survival of cancer cells by blocking the STAT3 signaling pathway, which is frequently dysregulated in cancer. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3/t17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZMXBDOAENDN-QZTJIDSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@]2(CCC3(C[C@H]2O)OCCO3)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

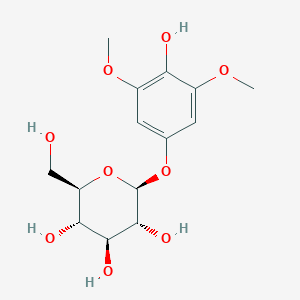
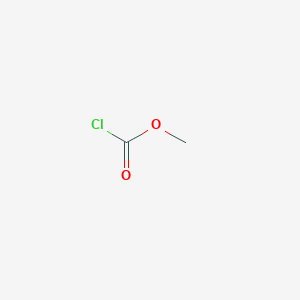
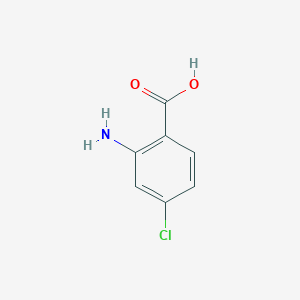
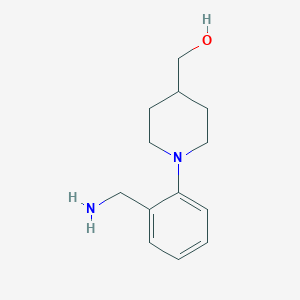
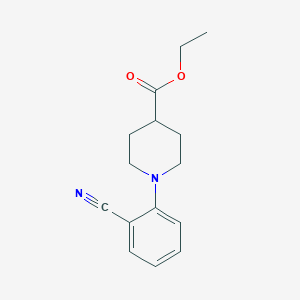
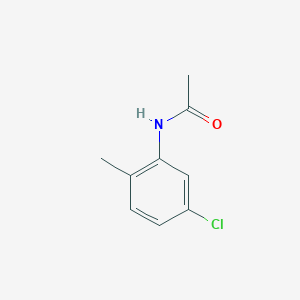
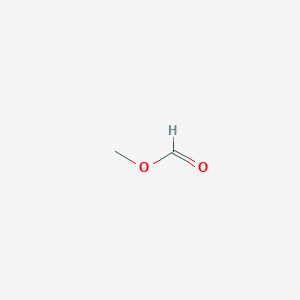
![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)
![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
